Sulfo-SDAD

Overview

Description

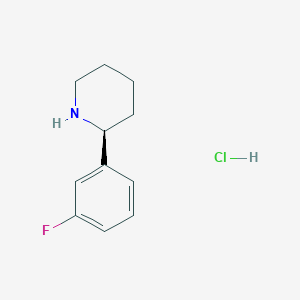

Sulfo-SDAD (Sulfo-NHS-SS-Diazirine) is a compound that combines NHS-ester and diazirine-based photoreaction chemistries. It can conjugate amine-containing molecules with nearly any other functional group via long-wave UV-light activation . A 13.5Å spacer arm containing a cleavable disulfide bond separates the two photoreactive groups .

Synthesis Analysis

The synthesis of this compound involves a combination of NHS-ester and diazirine-based photoreaction chemistries . The synthesis of polymers containing a sulfonic group has been studied extensively, and various methods for obtaining polysulfones have been considered .

Molecular Structure Analysis

This compound has a 13.5Å spacer arm that separates the two photoreactive groups . This spacer arm contains a cleavable disulfide bond . The molecular structure of this compound allows it to react with lysine and any other nearby amino acids .

Chemical Reactions Analysis

This compound is expected to crosslink more sites by reacting with lysine and any other nearby amino acids . It combines NHS-ester and diazirine-based photoreaction chemistries to conjugate amine-containing molecules with nearly any other functional group via long-wave UV-light activation .

Physical And Chemical Properties Analysis

This compound is a water-soluble compound due to the presence of a sulfonate group . It has a 13.5Å spacer arm that separates the two photoreactive groups . The spacer arm contains a cleavable disulfide bond .

Scientific Research Applications

1. Water and Wastewater Treatment

Sulfo-SDAD (Sulfur-driven autotrophic denitrification) is primarily used in water and wastewater treatment. It serves as an effective alternative for treating organic carbon deficient or organic carbon-free water and wastewater streams. The process involves the oxidation of sulfur substrates and the distribution of electrons among nitrogen oxide reductases, which significantly affects the denitrification rate and the reduction and accumulation of intermediates like nitrite and nitrous oxide (Oberoi et al., 2021).

2. Environmental Remediation

This compound plays a role in environmental remediation, particularly in the treatment of nitrogen and sulfur-polluted wastewater. It does not require an extra supplement of organic carbon, making it an environmentally friendly solution. The process is influenced by various factors like electron donors, organic carbon, and external substances, which can affect its application and efficiency (Wang et al., 2020).

3. Agricultural and Soil Science

In agriculture, the study of sulfur dynamics, such as the ability of plants like white clover to switch to atmospheric sulfur sources when sulfate availability decreases, is significant. This understanding can contribute to more effective utilization of sulfur in agriculture, impacting soil and plant health (Varin et al., 2013).

4. Analytical Chemistry

In analytical chemistry, this compound related compounds like sulfonamides are detected and analyzed in environmental water samples. Techniques like micro-solid phase extraction combined with high-performance liquid chromatography are used for the sensitive determination of these compounds, which is crucial for monitoring their presence and impact in the environment (Zhou & Fang, 2015).

5. Biochemistry and Molecular Biology

This compound derivatives, particularly sulfonamide drugs, have been studied for their structure, antibacterial properties, and biophysical interactions. This research contributes to the understanding of how these compounds interact with biological systems and their roles in treating various diseases (Ovung & Bhattacharyya, 2021).

6. Photocatalysis

In the field of photocatalysis, research has focused on the degradation of sulfonamides in aqueous systems, exploring the potential of photocatalytic processes for the degradation of these compounds in the environment. This includes studying the kinetics and mechanisms of photocatalytic reactions, which are crucial for developing effective methods for removing contaminants from water (Guo et al., 2012).

Mechanism of Action

Target of Action

Sulfo-SDAD, a heterobifunctional crosslinker, primarily targets amine-containing molecules . It is designed to form covalent bonds with these molecules, enabling the study of protein structure and stabilization of protein-protein interactions .

Mode of Action

This compound operates through a two-step chemical crosslinking process . The first step involves the reaction of the NHS ester group with primary amines at pH 7 to 9, forming stable covalent amide bonds . The second step involves the activation of the diazirine (azipentanoate) group with long-wave UV light (330-370 nm), which reacts efficiently with any amino acid side chain or peptide backbone .

Biochemical Pathways

It’s known that this compound is used in protein crosslinking, an important technique to understand protein structure and stabilize protein-protein interactions . This suggests that this compound could potentially affect any biochemical pathway involving protein interactions.

Pharmacokinetics

It’s known that this compound is water-soluble, which is improved by a sulfonate group . This property could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of this compound’s action is the formation of covalent bonds between amine-containing molecules . This allows for the specific labeling of one protein, followed by UV-activated crosslinking to any amino acid side chain or peptide backbone of a second protein . This can help in understanding protein structure and stabilizing protein-protein interactions .

Action Environment

This compound is photo-stable under typical laboratory lighting conditions, meaning there is no need to perform experiments in the dark . Moreover, this compound contains negatively charged sulfate groups that improve its water solubility and reduce cell membrane permeability, enabling its use for extracellular protein crosslinking . These properties suggest that the action, efficacy, and stability of this compound can be influenced by environmental factors such as light conditions and the presence of water.

Future Directions

The use of Sulfo-SDAD in transient crosslinking mass spectrometry has been explored . This approach allows the capture of intermediate conformers, thereby enhancing the resolution and broadening the scope of mass spectrometric-based structural analysis . This has the potential to tackle the question of how variations in protein’s conformation change functions .

Biochemical Analysis

Biochemical Properties

Sulfo-SDAD plays a crucial role in biochemical reactions, particularly in the stabilization of antigen-antibody complexes . It interacts with amino residues located on the biomolecules, forming covalent bonds upon exposure to UV light . This interaction stabilizes the complex, allowing for the detection of low-abundance and low-affinity antibodies .

Cellular Effects

The effects of this compound on cells are primarily observed in the context of its role in stabilizing antigen-antibody complexes. By stabilizing these complexes, this compound can influence cell function by enhancing the detectability of specific antibodies, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through its ability to form covalent bonds with amino residues on biomolecules . Upon exposure to UV light, this compound cross-links with these residues, stabilizing the antigen-antibody complex . This stabilization can lead to changes in gene expression and enzyme activity, as the stabilized complexes can interact with other biomolecules in a more efficient manner .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The product’s stability and degradation are influenced by factors such as UV exposure length . Long-term effects on cellular function observed in in vitro or in vivo studies include increased detectability of antibody specificities in sera after vaccination .

Subcellular Localization

Given its role in stabilizing antigen-antibody complexes, it is likely that it is localized to areas where these complexes are formed and function .

properties

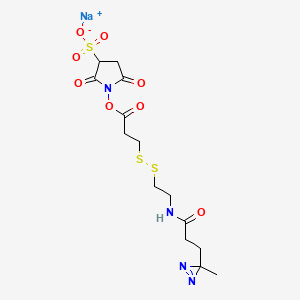

IUPAC Name |

sodium;1-[3-[2-[3-(3-methyldiazirin-3-yl)propanoylamino]ethyldisulfanyl]propanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N4O8S3.Na/c1-14(16-17-14)4-2-10(19)15-5-7-28-27-6-3-12(21)26-18-11(20)8-9(13(18)22)29(23,24)25;/h9H,2-8H2,1H3,(H,15,19)(H,23,24,25);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTBHSSBEJHAIAF-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N=N1)CCC(=O)NCCSSCCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N4NaO8S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-Methyloctahydro-3aH-pyrrolo[3,4-c]pyridin-3a-yl)acetamide dihydrochloride](/img/structure/B6308470.png)

![rac-(1S,6R)-9-Methyl-3,9-diazabicyclo[4.2.1]nonane dihydrochloride; 95%](/img/structure/B6308500.png)

amido}(p-cymene)(pyridine)ruthenium(II) B(C6F5)4, 97%,](/img/structure/B6308518.png)

amido}(p-cymene)ruthenium(II) tetrafluoroborate, 97%](/img/structure/B6308525.png)

amido}(p-cymene)(pyridine)ruthenium(II) tetrafluoroborate, 97%](/img/structure/B6308526.png)

![3-Phenyl-1H-inden-1-ylidene[bis(i-butylphoban)]ruthenium(II) dichloride](/img/structure/B6308553.png)